N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide
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Overview
Description
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a pyridine ring, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide typically involves multiple steps, including the formation of the thiophene and pyridine rings, followed by their coupling and subsequent functionalization. Common synthetic routes may include:
Formation of Thiophene and Pyridine Rings: These rings can be synthesized through well-established methods such as the Hantzsch synthesis for pyridines and the Gewald reaction for thiophenes.
Coupling Reactions: The thiophene and pyridine rings are coupled using cross-coupling reactions such as Suzuki-Miyaura or Stille coupling, often employing palladium catalysts.
Functionalization: The coupled product is then functionalized to introduce the tetrahydrofuran ring and the carboxamide group. This may involve nucleophilic substitution and amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener, more sustainable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the pyridine ring may produce piperidine derivatives.
Scientific Research Applications
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)thiophene-2-carboxamide
- N-(pyridin-4-yl)furan-2-carboxamide
- N-(thiophen-2-yl)pyridine-4-carboxamide
Uniqueness
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer specific electronic and steric properties. This makes it particularly versatile for various applications, as it can interact with a wide range of molecular targets and participate in diverse chemical reactions.
Properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-4-yl)methyl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(14-2-1-6-19-14)17-9-11-3-5-16-13(8-11)12-4-7-20-10-12/h3-5,7-8,10,14H,1-2,6,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAUORLEQODSCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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